3-(1H-pyrazol-3-yl)benzaldehyde hydrochloride

Catalog No.
S14033023
CAS No.
M.F
C10H9ClN2O
M. Wt
208.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(1H-pyrazol-3-yl)benzaldehyde hydrochloride

Product Name

3-(1H-pyrazol-3-yl)benzaldehyde hydrochloride

IUPAC Name

3-(1H-pyrazol-5-yl)benzaldehyde;hydrochloride

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

InChI

InChI=1S/C10H8N2O.ClH/c13-7-8-2-1-3-9(6-8)10-4-5-11-12-10;/h1-7H,(H,11,12);1H

InChI Key

PIZAREIOFHSDJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=NN2)C=O.Cl

3-(1H-pyrazol-3-yl)benzaldehyde hydrochloride is a chemical compound characterized by the presence of a pyrazole ring attached to a benzaldehyde moiety. The molecular formula is C10H8ClN2OC_{10}H_{8}ClN_{2}O, and it has a molecular weight of approximately 216.64 g/mol. The compound features an aldehyde functional group, which contributes to its reactivity and potential biological activity. Its hydrochloride form enhances solubility in water, making it suitable for various applications in research and industry.

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids, such as 3-(1H-pyrazol-3-yl)benzoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The aldehyde can be reduced to alcohols, such as 3-(1H-pyrazol-3-yl)benzyl alcohol, using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: The pyrazole ring is capable of undergoing electrophilic and nucleophilic substitution reactions, allowing for the synthesis of various substituted derivatives.

Research indicates that 3-(1H-pyrazol-3-yl)benzaldehyde hydrochloride exhibits potential biological activities, particularly in medicinal chemistry:

  • Anti-inflammatory Properties: Studies have shown that derivatives of pyrazole compounds can exhibit significant anti-inflammatory effects, making them candidates for developing non-steroidal anti-inflammatory drugs .
  • Antibacterial and Anticancer Activities: The compound is being explored for its antibacterial properties and potential anticancer effects, with ongoing research into its mechanisms of action against various cancer cell lines .

The synthesis of 3-(1H-pyrazol-3-yl)benzaldehyde hydrochloride typically involves multi-step reactions:

  • Formation of the Pyrazole Ring: This can be achieved through cycloaddition reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Attachment to Benzaldehyde: The pyrazole derivative is then reacted with benzaldehyde under acidic or basic conditions to form the target compound.
  • Hydrochloride Salt Formation: The final step often involves the addition of hydrochloric acid to yield the hydrochloride salt, enhancing solubility .

3-(1H-pyrazol-3-yl)benzaldehyde hydrochloride has several applications:

  • Chemical Research: It serves as a versatile building block for synthesizing more complex heterocyclic compounds.
  • Pharmaceutical Development: Its biological properties make it a candidate for drug development targeting inflammatory diseases and cancer .
  • Material Science: The compound can be utilized in creating specialized materials, including polymers and dyes due to its unique chemical structure.

Several compounds share structural similarities with 3-(1H-pyrazol-3-yl)benzaldehyde hydrochloride. Here are some notable examples:

Compound NameStructure TypeUnique Features
3-(1H-pyrazol-4-yl)benzaldehydePyrazole derivativeDifferent substitution on the pyrazole ring
4-(1H-pyrazol-3-yl)benzaldehydePyrazole derivativeVariation in position of the pyrazole substituent
5-(1H-pyrazol-3-yl)benzaldehydePyrazole derivativeAdditional functional groups affecting reactivity

These compounds differ primarily in the position of the pyrazole ring substitution or additional functional groups, which can significantly influence their chemical reactivity and biological activity. The unique combination of a specific pyrazole position with a benzaldehyde moiety in 3-(1H-pyrazol-3-yl)benzaldehyde hydrochloride may confer distinct properties that set it apart from its analogs .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

208.0403406 g/mol

Monoisotopic Mass

208.0403406 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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